5-Ethyl-2-nitro-1h-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
21472-25-3 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-ethyl-2-nitro-1H-imidazole |
InChI |
InChI=1S/C5H7N3O2/c1-2-4-3-6-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) |
InChI Key |
ANTIQDYZXQCQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Ethyl 2 Nitro 1h Imidazole
Classical Synthetic Routes to the 5-Ethyl-2-nitro-1H-imidazole Core
The construction of the fundamental this compound structure relies on established organic synthesis principles, including methods for building the imidazole (B134444) ring and introducing the required substituents with appropriate regiochemistry.
A significant challenge in the synthesis of substituted nitroimidazoles is achieving regioselectivity—the precise placement of substituents at specific positions on the imidazole ring. When alkylating a nitroimidazole that is unsubstituted at the N1 position, the reaction can potentially yield two different N-alkylated regioisomers. The final product distribution is highly sensitive to the reaction conditions. derpharmachemica.comderpharmachemica.com
Key factors influencing regioselectivity in the N-alkylation of nitroimidazoles include:
Steric Hindrance: The presence of bulky groups on the imidazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. For instance, in 2-methyl-5-nitroimidazole, the nitro group exerts a steric effect that can favor alkylation at the N1 position over the N3 position. derpharmachemica.com
Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. Acetonitrile, in particular, has been shown to provide good yields for N-alkylation reactions. derpharmachemica.comderpharmachemica.com
Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is required to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolide (B1226674) anion to facilitate the reaction with the alkylating agent. derpharmachemica.com
Temperature: Reaction temperature can significantly affect the rate and yield of the alkylation. Heating the reaction, for example to 60°C, has been observed to markedly improve the yields of N-alkylated products compared to reactions run at room temperature. derpharmachemica.com
The interplay of these factors is essential for directing the synthesis towards the desired 1,5-disubstituted isomer, which is a key structural feature of many biologically active nitroimidazoles.
A plausible and classical pathway to synthesize the this compound core involves a two-stage process: first, the construction of the 5-ethyl-1H-imidazole precursor, followed by its direct nitration.
Stage 1: Synthesis of the 5-Ethyl-1H-imidazole Precursor
The Debus-Radziszewski imidazole synthesis, first reported in 1858, offers a direct method for constructing the imidazole ring from simple, commercially available components. wikipedia.orgpharmaguideline.com This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijprajournal.com
For the synthesis of 5-ethyl-1H-imidazole, the likely precursors would be:
1,2-Dicarbonyl: Glyoxal
Aldehyde: Propionaldehyde (B47417) (also known as propanal)
Nitrogen Source: Two equivalents of ammonia
The reaction condenses these three components, typically in a solvent like alcohol, to form the 4(5)-ethyl-substituted imidazole ring. The ethyl group originates from the propionaldehyde precursor.
Stage 2: Nitration of 5-Ethyl-1H-imidazole
Once the 5-ethyl-1H-imidazole precursor is obtained, the final step is the introduction of the nitro group at the C2 position. Direct nitration of imidazole rings is a well-established method. umich.edu The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.
For N-unsubstituted imidazoles, the nitration often occurs at the C4 or C5 position. However, reaction conditions can be optimized to favor nitration at the C2 position. Milder nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been employed for the direct nitration of various five-membered heterocycles, including imidazoles. researchgate.net The process must be carefully controlled due to the potentially exothermic nature of nitration reactions. google.com
Advanced Synthetic Approaches for this compound Analogues
To explore structure-activity relationships and develop new compounds, the this compound core can be chemically modified. Advanced synthetic approaches focus on the functionalization at the N1-position and modifications of the existing substituents.
The N1 nitrogen of the imidazole ring is a common site for derivatization. The hydrogen atom at this position is weakly acidic and can be removed by a base to create a nucleophilic anion, which can then be reacted with various electrophiles. This N-alkylation is a primary strategy for introducing diverse functional groups.
The general procedure involves reacting this compound with an alkylating agent (R-X, where X is a leaving group like Br, Cl, or I) in the presence of a base. derpharmachemica.com This approach allows for the introduction of a wide variety of side chains at the N1 position, which is a critical determinant of the biological activity for many nitroimidazole-based compounds.
| Reagent Class | Specific Example | Introduced Functional Group | Reference |
|---|---|---|---|
| Alkyl Halides | Ethyl Bromoacetate | Ester-containing side chain (-CH₂COOEt) | derpharmachemica.com |
| Allylic Halides | Allyl Bromide | Allyl group (-CH₂CH=CH₂) | derpharmachemica.com |
| Propargyl Halides | Propargyl Bromide | Propargyl group (-CH₂C≡CH) | derpharmachemica.com |
| Functionalized Chlorides | Chloroacetyl Chloride | Chloroacetyl group (-COCH₂Cl) | nih.gov |
Further diversification of the molecule can be achieved by chemically altering the 5-ethyl group and the 2-nitro group.
Modification of the 5-Ethyl Group: The ethyl substituent, while generally stable, presents opportunities for modification. Standard reactions of alkyl chains, such as free-radical halogenation, could introduce functionality (e.g., a halide) onto the ethyl group, which could then serve as a handle for further nucleophilic substitution reactions. Oxidative methods could potentially transform the ethyl group into other functionalities, although this may be complicated by the presence of the sensitive nitro group and the imidazole ring.
Modification of the Nitro Group: The 2-nitro group is a key functional moiety and is central to the chemical and biological properties of nitroimidazoles. The most significant chemical modification is its reduction. Under biological conditions, the nitro group can be reduced to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, and ultimately the corresponding 2-aminoimidazole. This reductive activation is believed to be a crucial step in the mechanism of action for many nitroimidazole-based drugs. Chemical reducing agents can be used in the laboratory to synthesize the 2-amino analogue, providing a key derivative for further study and functionalization.
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of this compound and its analogues.
Key green chemistry strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields for reactions like the Debus-Radziszewski synthesis. ijprajournal.com This leads to significant energy savings and higher process efficiency.
Solvent-Free Reactions: Performing reactions under "neat" or solvent-free conditions, where possible, eliminates the need for potentially toxic and volatile organic solvents, reducing waste and environmental impact. ijprajournal.com
Use of Greener Catalysts and Solvents: Research into the use of biodegradable catalysts, such as lactic acid, or more environmentally benign solvents can further enhance the sustainability of the synthesis. ijprajournal.com While traditional methods for nitration use strong, hazardous acids, the development of solid-supported catalysts or alternative nitrating agents is an active area of green chemistry research.
By incorporating these approaches, the synthesis of this compound can be made more economical, safer, and more environmentally friendly.
Characterization Techniques for Novel this compound Derivatives
A variety of spectroscopic methods are employed to characterize these novel derivatives. nih.gov Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within the molecule. humanjournals.comderpharmachemica.com For instance, the characteristic absorption bands for the nitro group (NO₂) are typically observed in the regions of 1540-1528 cm⁻¹ and 1374-1372 cm⁻¹. brieflands.com Other important functional groups, such as carbonyl (C=O) and azido (B1232118) (N₃), also exhibit distinct absorption peaks. brieflands.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed insights into the molecular framework. derpharmachemica.com ¹H NMR spectroscopy helps in determining the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton of the molecule. derpharmachemica.com The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the nuclei, which is influenced by the substituents on the imidazole ring. derpharmachemica.com
Mass spectrometry (MS) is another critical tool for the characterization of these derivatives, as it provides information about the molecular weight and fragmentation pattern of the compound. humanjournals.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the molecular formula. brieflands.com
The purity of the synthesized compounds is often assessed using chromatographic techniques like Thin Layer Chromatography (TLC). humanjournals.com Furthermore, elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is then compared with the calculated values to further validate the proposed structure. brieflands.com
Interactive Data Table: Spectroscopic Data for Nitroimidazole Derivatives
| Technique | Key Observables | Reference Compound Information |
| Infrared (IR) Spectroscopy | Stretching frequencies of functional groups. | NO₂ stretches typically appear around 1540-1528 cm⁻¹ and 1374-1372 cm⁻¹. brieflands.com |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons. | The proton on the imidazole ring typically appears as a singlet. brieflands.com |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms. | Provides information on the carbon framework of the molecule. derpharmachemica.com |
| Mass Spectrometry (MS) | Molecular ion peak (m/z). | Confirms the molecular weight of the synthesized compound. humanjournals.com |
Molecular Structure and Conformational Analysis of 5 Ethyl 2 Nitro 1h Imidazole
Spectroscopic Characterization and Structural Elucidation (e.g., NMR, IR, MS)
The structural elucidation of a novel compound like 5-Ethyl-2-nitro-1H-imidazole would fundamentally rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not available, the expected data can be inferred from the analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be instrumental in identifying the hydrogen atoms within the molecule. The imidazole (B134444) ring proton is expected to appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons, likely in the range of 2.7-3.0 ppm, and a triplet for the methyl (-CH3) protons around 1.2-1.5 ppm. The N-H proton of the imidazole ring would likely appear as a broad singlet at a variable chemical shift, often in the 10-13 ppm range, depending on the solvent and concentration.
¹³C NMR spectroscopy would complement the proton data by identifying the carbon skeleton. The carbon atoms of the imidazole ring are expected to resonate between 120 and 150 ppm. The carbon bearing the nitro group (C2) would be significantly deshielded. The methylene and methyl carbons of the ethyl group would appear in the upfield region, typically around 20-30 ppm and 10-15 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching of the imidazole ring would likely be observed around 3000-3100 cm⁻¹. The most prominent features would be the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are anticipated to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring would be found in the 1400-1600 cm⁻¹ region. Bending vibrations for the ethyl group would also be present in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₇N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 155.05 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation pathways for nitroimidazoles often involve the loss of the nitro group (NO₂) or parts of the alkyl side chain.
Crystallographic Studies and Solid-State Conformations of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. In the absence of a published crystal structure for this compound, we can predict its likely solid-state conformation by examining the crystal structures of its derivatives.
Crystallographic studies of various 2-nitroimidazole (B3424786) and 5-nitroimidazole derivatives consistently show that the imidazole ring is essentially planar. The nitro group is often found to be nearly coplanar with the imidazole ring, which allows for maximum resonance stabilization. However, some degree of twisting of the nitro group out of the plane can occur due to steric hindrance from adjacent substituents or crystal packing forces.
For this compound, it is expected that the imidazole ring would be planar. The ethyl group, being conformationally flexible, can adopt various orientations relative to the ring. The specific conformation in the solid state would be influenced by intermolecular interactions, such as hydrogen bonding. The N-H group of the imidazole ring is a hydrogen bond donor, and one of the oxygen atoms of the nitro group can act as a hydrogen bond acceptor. These hydrogen bonds are likely to play a significant role in the crystal packing, potentially forming chains or dimeric structures. The ethyl group would likely be involved in weaker van der Waals interactions.
Theoretical Approaches to Molecular Geometry and Electronic Structure
In the absence of experimental data, computational chemistry provides powerful tools to predict the molecular geometry, conformational preferences, and electronic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.
Molecular Geometry Optimization: Theoretical calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. These calculations would likely confirm the planarity of the imidazole ring. The conformational space of the ethyl group would be explored to identify the most stable rotamer. The calculations would also provide optimized bond lengths and angles. For instance, the C-NO₂ bond is expected to have a length of approximately 1.45 Å, and the N-O bonds of the nitro group would be around 1.22 Å.
Electronic Structure Analysis: The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the nitro group. This is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule.
Molecular Electrostatic Potential (MEP) maps can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The region around the nitro group's oxygen atoms and the N-H proton would be expected to show negative and positive electrostatic potentials, respectively. Natural Bond Orbital (NBO) analysis can provide further insights into the delocalization of electron density and the nature of the chemical bonds within the molecule.
Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data once it becomes available.
Chemical Reactivity and Transformation Studies of 5 Ethyl 2 Nitro 1h Imidazole
Nitro Group Reduction Chemistry and its Biological Implications
The nitro group is a critical pharmacophore in many nitroimidazole compounds, and its reduction is often linked to their biological activity. oup.comnih.gov Under anaerobic conditions, the nitro group of 5-ethyl-2-nitro-1H-imidazole can undergo a series of one-electron reductions. This process is often enzyme-mediated and leads to the formation of highly reactive intermediates. openmedscience.com
The reduction cascade can be summarized as follows:
Nitro Radical Anion: The initial one-electron reduction results in the formation of a nitro radical anion. This step is reversible in the presence of oxygen, which can oxidize the radical anion back to the parent nitro compound. This oxygen-dependent reactivity is a key factor in the selective toxicity of nitroimidazoles towards anaerobic organisms and hypoxic cells. openmedscience.com
Nitroso and Hydroxylamine (B1172632) Intermediates: Further reduction of the nitro radical anion can lead to the formation of nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives. openmedscience.comniscpr.res.in These species are highly reactive and are considered to be cytotoxic. niscpr.res.in It is believed that these intermediates can covalently bind to cellular macromolecules, such as DNA, leading to cellular damage and death. nih.govniscpr.res.in
Amino Derivative: The final product of a six-electron reduction is the corresponding aminoimidazole, which is generally considered to be biologically inactive. openmedscience.com
The biological implications of this reductive activation are significant. The formation of reactive intermediates is thought to be the basis for the antimicrobial and radiosensitizing properties of many nitroimidazoles. openmedscience.comniscpr.res.in In the context of antimicrobial activity, the DNA-damaging effects of the reduction products are lethal to anaerobic bacteria and protozoa. niscpr.res.in As radiosensitizers, these compounds can enhance the efficacy of radiation therapy in treating hypoxic tumors by increasing the level of DNA damage in cancer cells. niscpr.res.in
Table 1: Key Intermediates in the Reduction of the Nitro Group and their Biological Significance
| Intermediate Species | Formation Process | Biological Implication |
|---|---|---|
| Nitro Radical Anion (R-NO₂⁻) | One-electron reduction of the nitro group. | Reversible in the presence of oxygen; key to selective toxicity. |
| Nitrosoimidazole (R-NO) | Further reduction of the nitro radical anion. | Highly reactive and cytotoxic; implicated in DNA damage. niscpr.res.in |
| Hydroxylaminoimidazole (R-NHOH) | Reduction of the nitroso intermediate. | A reactive species that can interact with cellular macromolecules. niscpr.res.in |
| Aminoimidazole (R-NH₂) | Complete six-electron reduction of the nitro group. | Generally considered biologically inactive. openmedscience.com |
Substitution Reactions on the Imidazole (B134444) Ring and N1-Position
The imidazole ring of this compound is amenable to various substitution reactions, allowing for the synthesis of a diverse range of derivatives. These reactions can occur on the carbon atoms of the ring or at the N1-position of the imidazole.
Substitution on the Imidazole Ring: The presence of the electron-withdrawing nitro group at the C2 position deactivates the imidazole ring towards electrophilic substitution. However, it facilitates nucleophilic substitution, particularly at positions bearing a good leaving group. For instance, halogenated 2-nitroimidazoles can undergo nucleophilic substitution reactions where the halogen is displaced by a nucleophile. rsc.org While specific studies on this compound are limited, related 2-nitroimidazoles have been shown to react with various nucleophiles. acs.orgacs.org The anions of 2-nitroimidazole (B3424786) have been shown to undergo SRN1 reactions with halogeno-nitroalkanes to yield N(1)-(nitroalkyl) derivatives. rsc.org
N1-Position Substitution: The proton on the N1 nitrogen of the imidazole ring is acidic and can be removed by a base, allowing for alkylation and acylation reactions. The N-alkylation of nitroimidazoles is a common strategy for modifying their physicochemical properties. The reaction of 4(5)-nitroimidazoles with alkylating agents can lead to a mixture of N1 and N3 isomers, with the regioselectivity being influenced by factors such as the solvent, base, and temperature. derpharmachemica.comrsc.org For 2-methyl-5-nitroimidazole, alkylation has been shown to be regioselective, favoring the N1 position.
A general scheme for the N1-alkylation of a 5-substituted-2-nitro-1H-imidazole is as follows:
Table 2: Examples of N1-Alkylation Reactions of Related Nitroimidazoles
| Nitroimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Nitroimidazole | tert-Butyl 2-bromoethylcarbamate | Na₂CO₃, NaI | DMF | tert-Butyl 2-(2-nitro-1H-imidazol-1-yl)ethylcarbamate | nih.gov |
| 2-Nitroimidazole | (2-Bromoethoxy)(tert-butyl)dimethylsilane | K₂CO₃ | DMF | 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-2-nitro-1H-imidazole | nih.gov |
| 2-Methyl-4(5)-nitroimidazole | Benzyl/butyl halides | Phase transfer catalyst | - | N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | researchgate.net |
Oxidative Transformations of the Ethyl Moiety and Imidazole Core
The ethyl group at the 5-position and the imidazole core of this compound can undergo oxidative transformations. The metabolism of related nitroimidazoles, such as metronidazole (B1676534), often involves oxidation of the side chains. For example, the 1-(2-hydroxyethyl) side chain of metronidazole is readily oxidized in biological systems. niscpr.res.in While specific studies on the oxidation of the 5-ethyl group of this compound are not extensively documented, it is plausible that it could be metabolized to a hydroxyethyl or even a carboxylic acid derivative.
The imidazole ring itself is generally resistant to oxidation due to its aromatic nature. pharmaguideline.com However, under strong oxidizing conditions, ring cleavage can occur. The presence of the nitro group further deactivates the ring towards oxidative degradation. In biological systems, oxidative metabolism of the imidazole ring is less common than the transformations of its side chains.
Coordination Chemistry and Ligand Properties of this compound with Metal Ions
Nitroimidazoles, including this compound, can act as ligands and form coordination complexes with various metal ions. The imidazole ring possesses two nitrogen atoms that can potentially coordinate to a metal center. The coordination can occur through the N1 or N3 nitrogen, depending on the steric and electronic environment of the ligand and the nature of the metal ion.
The coordination of nitroimidazoles to metal ions can modulate their electronic properties and, consequently, their biological activity. For instance, ruthenium(II) complexes incorporating 5-nitroimidazole have been synthesized and characterized. unifi.itacs.org In these complexes, the 5-nitroimidazole coordinates to the ruthenium center through the N3 atom of the deprotonated imidazole moiety. acs.org These metal complexes have been investigated for their potential as photostable or light-responsive antibacterial agents. unifi.itacs.org
Copper(II) complexes with 2-methyl-5-nitroimidazole have also been reported, where the ligand coordinates to the copper ion. rsc.org The study of these metal complexes provides insights into the potential of this compound to act as a ligand in the design of new metal-based therapeutic agents. The formation of metal complexes can influence the redox properties of the nitroimidazole moiety. openmedscience.com
Table 3: Examples of Metal Complexes with Related Nitroimidazole Ligands
| Metal Ion | Nitroimidazole Ligand | Coordination Mode | Potential Application | Reference |
|---|---|---|---|---|
| Ruthenium(II) | 5-Nitroimidazole | N3 of deprotonated imidazole | Photostable and light-responsive antibacterial agents | unifi.itacs.org |
| Copper(II) | 2-Methyl-5-nitroimidazole | - | Biological interest | rsc.org |
| Technetium-99m | Isocyanide-metronidazole derivatives | - | Hypoxia imaging agents | openmedscience.com |
| Rhenium | 5-Nitroimidazole | - | Radiopharmaceuticals | openmedscience.com |
Structure Activity Relationship Sar Investigations for 5 Ethyl 2 Nitro 1h Imidazole Analogues
Impact of N1-Substituent Variations on Biological Interactions
The N1 position of the imidazole (B134444) ring is a common site for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of nitroimidazole compounds. Research on analogous scaffolds, such as 2-methyl-5-nitroimidazoles (metronidazole derivatives), has demonstrated that the N1-substituent plays a pivotal role in determining the spectrum and potency of biological activity. derpharmachemica.comderpharmachemica.comresearchgate.net
Typically, the parent N1-unsubstituted imidazoles are less active, and the introduction of a substituent is essential. A common starting point is the 1-(2-hydroxyethyl) side chain. The terminal hydroxyl group of this chain serves as a versatile handle for further functionalization, allowing for the creation of esters, ethers, and other derivatives with varied physicochemical properties like lipophilicity, solubility, and hydrogen bonding capacity.
Studies involving the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have shown that replacing the hydroxyl group can significantly alter biological outcomes. For instance, converting the alcohol to a benzenesulfonate (B1194179) ester or a phenylacetamide derivative conferred antibacterial activity against certain aerobic gram-positive bacteria, a property not observed with the parent compound, metronidazole (B1676534). derpharmachemica.comresearchgate.net This suggests that the N1-substituent can influence the compound's ability to penetrate different types of bacterial cells or interact with alternative biological targets.
Furthermore, investigations into N-alkyl-nitroimidazoles have explored the impact of alkyl chain length on antitumor activity. In one study, increasing the N-alkyl chain from methyl to butyl led to a decrease in cytotoxic activity against A549 lung cancer cells, indicating that a smaller, more compact substituent at the N1 position may be favorable for this specific activity. openmedicinalchemistryjournal.com However, against MDA-MB231 breast cancer cells, the activity did not vary significantly with chain length, highlighting that the optimal N1-substituent can be cell-line specific. openmedicinalchemistryjournal.com
| N1-Substituent on Nitroimidazole Core | Observed Biological Effect | Reference Compound | Source |
|---|---|---|---|
| -CH₂CH₂-O-SO₂-Ph (Benzenesulfonate ester) | Inhibition of Staphylococcus aureus (Gram-positive aerobic bacteria) | Metronidazole | derpharmachemica.comresearchgate.net |
| -CH₂CH₂-NH-CO-CH₂-Ph (Phenylacetamide) | Inhibition of Streptococcus B (Gram-positive aerobic bacteria) | Metronidazole | derpharmachemica.comderpharmachemica.com |
| -CH₃ (Methyl) | Highest cytotoxic activity against A549 lung cancer cells compared to longer chains | N-Alkyl-nitroimidazoles | openmedicinalchemistryjournal.com |
| -CH₂CH₃ (Ethyl) | High cytotoxic activity against A549 and MDA-MB231 cancer cells | N-Alkyl-nitroimidazoles | openmedicinalchemistryjournal.com |
| -CH₂CH₂CH₂CH₃ (Butyl) | Decreased cytotoxic activity against A549 lung cancer cells compared to methyl | N-Alkyl-nitroimidazoles | openmedicinalchemistryjournal.com |
Role of the 5-Ethyl Group in Modulating Activity
While extensive research exists for substituents at the C2 position of 5-nitroimidazoles (e.g., the 2-methyl group in metronidazole), specific SAR studies detailing the role of a C5-ethyl group on a 2-nitroimidazole (B3424786) core are less common in the available literature. However, principles derived from related nitroimidazole analogues can provide valuable insights into its likely function.
Substituents on the imidazole ring at positions other than N1 and the nitro-bearing carbon (C2 in this case) are known to influence the compound's steric profile, electronic distribution, and metabolic fate. An alkyl group, such as the ethyl group at C5, is generally considered to be an electron-donating group. This can subtly affect the electron density of the imidazole ring and, consequently, the reduction potential of the nitro group at the C2 position, which is a critical parameter for the compound's mechanism of action.
From a steric perspective, the 5-ethyl group occupies a specific region of space that will influence how the molecule binds to its biological targets, such as enzymes or DNA. For 5-nitroimidazoles, it is known that the regions around the C2, C5, and N1 positions are important for interactions with receptors in anaerobic organisms, and the C5-nitro group must remain sterically unhindered for optimal activity. jocpr.com Applying this principle to 2-nitroimidazoles, the 5-ethyl group could either provide favorable van der Waals interactions within a target's binding pocket or, conversely, cause steric hindrance that prevents optimal binding.
Influence of the Nitro Group Position and Reduction Potential on Activity
The nitro group is the critical pharmacophore of nitroimidazole compounds, and its biological activity is contingent upon its reductive activation within target cells, particularly under hypoxic (low oxygen) conditions. nih.gov This reduction process, often carried out by nitroreductase enzymes, generates highly reactive cytotoxic species, such as nitroso and nitro radical anions, which can damage cellular macromolecules like DNA, leading to cell death. nih.govmdpi.com
The position of the nitro group on the imidazole ring—C2, C4, or C5—is a fundamental determinant of the compound's biological and physicochemical properties. researchgate.net Specifically, the position dictates the molecule's one-electron reduction potential (E¹₇). A higher (less negative) reduction potential means the compound is more easily reduced, which can correlate with higher potency. Generally, 2-nitroimidazoles have a more positive reduction potential compared to their 5-nitro and 4-nitro counterparts, making them weaker oxidants but often effective radiosensitizers and antimicrobial agents. nih.gov
The distinction between isomers is stark. For example, in the context of antitubercular agents, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole are typically active only against anaerobic bacteria. nih.govresearchgate.net This difference in spectrum is attributed to the unique structural and electronic features conferred by the nitro group's position, which affects the specific metabolic pathways that activate the drug. The introduction of a 2-position oxygen atom into a rigid 5-nitroimidazooxazine was shown to be the first instance of a 5-nitroimidazole derivative exhibiting aerobic activity, highlighting the intricate interplay between substitution patterns. nih.govresearchgate.net
Therefore, the placement of the nitro group at the C2 position in 5-Ethyl-2-nitro-1H-imidazole defines its fundamental mechanism of action, predisposing it to reductive activation and distinguishing its potential spectrum of activity from that of 4-nitro or 5-nitro isomers.
| Nitro Group Position | General Characteristics | Example Activity Spectrum | Source |
|---|---|---|---|
| 2-Nitroimidazole | Generally has a more positive reduction potential than 5- and 4-nitro isomers. Often used as radiosensitizers for hypoxic tumors. | Hypoxia-selective cytotoxicity, radiosensitization. | nih.govmdpi.com |
| 4-Nitroimidazole | Key determinant for aerobic and anaerobic activity in certain antitubercular agents. | Active against aerobic and anaerobic M. tuberculosis (e.g., PA-824). | nih.govresearchgate.net |
| 5-Nitroimidazole | Classic scaffold for agents against anaerobic bacteria and protozoa. Lipophilic side chains can decrease anaerobic activity. | Active against anaerobic bacteria and protozoa (e.g., Metronidazole). Generally inactive aerobically. | jocpr.commdpi.comnih.gov |
Mechanistic Investigations of Biological Activity of 5 Ethyl 2 Nitro 1h Imidazole
Nitroreductase-Mediated Activation Pathways
The biological activity of 5-Ethyl-2-nitro-1H-imidazole is dependent on the reductive activation of its nitro group, a hallmark of the nitroimidazole class of compounds. This activation is a critical step, converting the relatively inert prodrug into a cytotoxic agent. The process is primarily carried out by nitroreductase enzymes found in anaerobic bacteria and certain protozoa.
These enzymes catalyze the transfer of electrons to the nitro group of the imidazole (B134444) ring. The reduction occurs in a stepwise manner, beginning with a one-electron reduction to form a nitro radical anion. Under anaerobic conditions, this highly reactive intermediate can be further reduced to form other reactive nitrogen species, including nitroso and hydroxylamine (B1172632) derivatives. It is these subsequent reactive intermediates that are largely responsible for the cytotoxic effects of the compound.
The efficiency of this activation can be influenced by the type of nitroreductase enzyme involved. Type I nitroreductases are typically insensitive to oxygen and can use NADH or NADPH as electron donors. In contrast, Type II nitroreductases are oxygen-sensitive. In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent nitro compound, a futile cycle that significantly diminishes its antimicrobial activity in aerobic environments. This selective activation in low-oxygen conditions is a key feature of the therapeutic targeting of anaerobic microorganisms.
Interaction with Microbial Macromolecules (e.g., DNA, Proteins, Enzymes)
Once activated, the reactive intermediates of this compound are highly reactive and can interact with and damage a variety of essential microbial macromolecules.
Interaction with DNA: The reactive nitrogen species generated from the reduction of the nitro group can cause significant damage to microbial DNA. These interactions can lead to the formation of covalent adducts with the DNA bases, causing destabilization of the DNA helix and strand breaks. This damage disrupts crucial cellular processes such as DNA replication and transcription, ultimately leading to microbial cell death. Studies on related 5-nitroimidazoles have shown that the covalent binding to DNA is a key component of their antimicrobial activity. nih.gov
Interaction with Proteins and Enzymes: The electrophilic nature of the activated intermediates also makes them reactive towards nucleophilic amino acid residues (such as cysteine and histidine) in proteins. This can result in the formation of covalent adducts, leading to protein dysfunction and enzyme inactivation. By targeting a wide range of proteins, including those essential for metabolism, cell structure, and DNA repair, the activated compound can effectively shut down vital cellular functions.
| Target Macromolecule | Type of Interaction | Functional Consequence |
| DNA | Covalent adduct formation, strand breakage | Inhibition of replication and transcription, mutagenesis |
| Proteins | Covalent modification of amino acid residues | Altered protein structure and function |
| Enzymes | Inactivation of active sites | Disruption of metabolic pathways |
Cellular Target Identification and Elucidation of Molecular Pathways
While the activated forms of nitroimidazoles react with a broad range of macromolecules, research has identified certain cellular pathways and components that are particularly susceptible. In many anaerobic organisms, key metabolic pathways that rely on low-redox-potential electron transfer proteins, such as ferredoxins, are primary targets. These proteins can be involved in the initial reduction and activation of the nitroimidazole, and the resulting reactive species can, in turn, inhibit these same energy-generating pathways.
For instance, in some anaerobic protozoa, the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is central to anaerobic energy metabolism, is a known target for activated nitroimidazoles. Disruption of this system leads to a rapid depletion of cellular energy, contributing significantly to the compound's efficacy. Furthermore, the extensive DNA damage caused by the activated drug can overwhelm the microbial DNA repair systems, representing another critical point of failure for the cell.
Resistance Mechanisms to this compound and Related Nitroimidazoles in Preclinical Models
The emergence of resistance to nitroimidazoles is a significant concern and has been studied in various preclinical models. The primary mechanisms of resistance typically involve alterations in the activation of the drug.
Impaired Drug Activation: The most frequently observed resistance mechanism is the decreased activity of the nitroreductase enzymes responsible for activating the prodrug. This can occur through mutations in the genes encoding these enzymes, leading to the production of less efficient or non-functional enzymes. Without effective activation, the nitroimidazole remains in its non-toxic form, and the microorganism can survive in its presence.
Increased Drug Efflux: Some microorganisms can develop or upregulate efflux pumps, which are membrane proteins that actively transport the drug out of the cell. By reducing the intracellular concentration of the nitroimidazole, these pumps can prevent the drug from reaching a high enough concentration to be effectively activated and exert its cytotoxic effects.
Enhanced DNA Repair: An increase in the capacity of DNA repair mechanisms could also contribute to resistance. If a microorganism can efficiently repair the DNA damage induced by the activated drug, it may be able to tolerate what would otherwise be lethal concentrations.
| Resistance Mechanism | Molecular Basis | Consequence |
| Decreased Activation | Mutations or downregulation of nitroreductase genes | Inability to form cytotoxic reactive intermediates |
| Increased Efflux | Upregulation of efflux pump expression or activity | Reduced intracellular drug concentration |
| Enhanced DNA Repair | Increased expression or efficiency of DNA repair enzymes | Mitigation of drug-induced DNA damage |
Preclinical Biological Evaluation of 5 Ethyl 2 Nitro 1h Imidazole and Its Analogues
In Vitro Antimicrobial Efficacy Studies
The in vitro antimicrobial activity of 5-Ethyl-2-nitro-1H-imidazole and related compounds has been evaluated against a variety of microorganisms, including bacteria, fungi, and protozoa. These studies are crucial for determining the compound's spectrum of activity and potency.
Nitroimidazoles, as a class, are recognized for their potent activity against anaerobic bacteria. This activity is attributed to the reduction of the nitro group under anaerobic conditions, leading to the formation of cytotoxic radicals that damage microbial DNA. While specific data for this compound is limited, studies on analogous nitroimidazole derivatives provide insights into their potential antibacterial spectrum.
Research on various 5-nitroimidazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant inhibitory potential against Gram-negative strains such as Enterobacter aerogenes, Escherichia coli, Salmonella typhi, Salmonella paratyphi A, Shigella flexeneri, and Vibrio cholerae. Against Gram-positive bacteria, notable activity has been observed for some analogues against Staphylococcus epidermidis and Corynebacterium diphtheria.
The antibacterial efficacy of nitroimidazole compounds is influenced by their structural modifications. For example, the introduction of different substituents can modulate their activity. A study on a series of 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles found that a derivative containing a 5-nitrofuran-2-yl residue exhibited promising activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.
Table 1: In Vitro Antibacterial Activity of Selected Nitroimidazole Derivatives
| Compound/Analogue | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
|---|---|---|---|
| 5-Nitroimidazole Derivatives | Staphylococcus epidermidis, Corynebacterium diphtheria | Enterobacter aerogenes, Escherichia coli, Salmonella typhi, Salmonella paratyphi A, Shigella flexeneri, Vibrio cholerae | |
| 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazole Derivative | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Not specified |
Note: This table presents data for nitroimidazole derivatives to illustrate the potential antibacterial spectrum of this class of compounds, as specific data for this compound is not available.
The most significant area of investigation for 5-nitroimidazoles has been in their efficacy against protozoal and parasitic infections. Metronidazole (B1676534), a well-known 5-nitroimidazole, is a cornerstone for treating infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The mechanism of action is similar to that in anaerobic bacteria, involving the reductive activation of the nitro group within the parasite.
Analogues of this compound have been explored for their activity against various parasites. For instance, 5-nitroindazole (B105863) derivatives have shown promising trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds are believed to induce oxidative stress in the parasite through the activation of their nitro group by nitroreductases.
Table 2: In Vitro Antiprotozoal Activity of Nitroimidazole Derivatives
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 5-Nitroimidazoles (general) | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica | Potent activity, basis for established treatments. | |
| 5-Nitroindazole Derivatives | Trypanosoma cruzi | Significant trypanocidal activity through induction of oxidative stress. |
In Vivo Efficacy Studies in Animal Models of Infection
Translating in vitro findings to in vivo efficacy is a critical step in the preclinical evaluation of any new antimicrobial agent. Animal models of infection provide a platform to assess the compound's activity in a complex biological system.
While specific in vivo data for this compound in protozoal infection models is not extensively documented, the broader class of nitroimidazoles has been evaluated. For instance, benznidazole, a nitroimidazole drug, is a first-line therapy for Chagas disease, and its dose-response relationship has been quantified in murine models of chronic T. cruzi infection. Studies on other nitroheterocyclic derivatives have also demonstrated their ability to reduce parasitemia in murine models of acute Chagas' disease. The evaluation of novel 5-nitroindazole derivatives in mouse models of acute T. cruzi infection has shown their capability to decrease parasitemia levels.
The in vivo efficacy of nitroimidazoles in bacterial infections, particularly those caused by anaerobic bacteria, is well-established. Clinical studies have demonstrated the effectiveness of nitroimidazoles in treating a variety of anaerobic infections. A novel 5-nitroimidazole, CGI 17341, has shown potent in vitro and in vivo activities against Mycobacterium tuberculosis in murine models. This compound demonstrated a significant dose-dependent increase in the survival time of infected mice.
Research into Other Biological Activities in Preclinical Settings
The preclinical investigation of nitroimidazole derivatives has primarily centered on their utility as hypoxia-selective agents and their potential as anticancer therapeutics. The presence of the nitro group is crucial to their mechanism of action, as it can be bioreduced under hypoxic conditions to form reactive species that are toxic to cells.
2-nitroimidazoles are a well-studied class of compounds known for their ability to act as radiosensitizers in hypoxic tumor cells. nih.gov Hypoxic cells are significantly more resistant to radiotherapy than well-oxygenated cells, and radiosensitizers aim to overcome this resistance. The mechanism of action of 2-nitroimidazole (B3424786) radiosensitizers involves their selective reduction in the low-oxygen environment of tumors. This reduction leads to the formation of reactive intermediates that can "fix" radiation-induced DNA damage, making it irreparable and thereby increasing the efficacy of the radiation treatment.
The development of novel 2-nitroimidazole derivatives continues to be an active area of research, with a focus on improving their efficacy and reducing potential toxicities. nih.govelsevierpure.com
Beyond their role as radiosensitizers, nitroimidazole derivatives have been investigated for their intrinsic anticancer properties. The selective cytotoxicity of these compounds towards hypoxic cells makes them attractive candidates for cancer therapy, as hypoxia is a common feature of solid tumors.
Preclinical studies on analogues, such as N-alkyl nitroimidazoles, have demonstrated cytotoxic activity against various cancer cell lines. For example, N-ethyl-nitroimidazole, an analogue of the subject compound, has been evaluated for its in vitro antitumor activity. The lethal concentration 50 (LC50), which represents the concentration of a compound required to kill 50% of the cells, has been determined for several N-alkyl nitroimidazoles in different cancer cell lines.
| Compound | MDA-MB-231 (Breast Cancer) LC50 (µM ± SD) | A549 (Lung Cancer) LC50 (µM ± SD) |
|---|---|---|
| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | 17.33 ± 2.1 | 14.67 ± 2.5 |
| N-propyl-nitroimidazole | 21.50 ± 4.9 | 19.33 ± 3.2 |
| N-butyl-nitroimidazole | 17.00 ± 1.7 | 32.33 ± 3.1 |
Data sourced from a study on N-alkyl-nitroimidazoles and their in vitro growth inhibitory activity. researchgate.net
These studies indicate that N-alkyl nitroimidazoles exhibit considerable selectivity towards tumor cell lines. openmedicinalchemistryjournal.com For instance, N-ethyl-nitroimidazole showed a reduced LC50 in lung cancer cells (A549) and breast cancer cells (MDA-MB231) compared to normal Vero kidney cells, where the LC50 was almost double. scispace.com Interestingly, the length of the N-alkyl chain appears to influence the antitumor activity, with an increase in chain length decreasing the activity against A549 lung cancer cells. openmedicinalchemistryjournal.com The imidazole (B134444) ring itself is thought to contribute to the anticancer activity by potentially interfering with DNA synthesis and the expression of genes related to cancer cell growth. scispace.com
While xenograft model data for this compound is not available, the in vitro results for its analogues suggest a potential for anticancer efficacy that would warrant further investigation in in vivo models.
Pharmacokinetic and Pharmacodynamic Studies of 5 Ethyl 2 Nitro 1h Imidazole in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Detailed preclinical studies on the ADME properties of 5-Ethyl-2-nitro-1H-imidazole are limited in publicly available scientific literature. However, general characteristics of similar 2-nitroimidazole (B3424786) compounds can provide an expected profile. Typically, nitroimidazoles are well-absorbed orally. Their distribution throughout the body is influenced by their physicochemical properties, such as lipophilicity. For instance, more lipophilic compounds tend to distribute more extensively into tissues.
Metabolism of nitroimidazoles is a critical aspect of their pharmacokinetic profile. It is anticipated that this compound undergoes metabolic transformations primarily in the liver. The ethyl group at the 5-position and the nitro group at the 2-position are likely sites for metabolic modification. Excretion of the parent compound and its metabolites is expected to occur via both renal and fecal routes. The specific balance between these excretion pathways would depend on the polarity of the metabolites formed.
To provide a clearer, albeit general, picture based on related compounds, the following table summarizes typical ADME parameters for nitroimidazole derivatives in various animal models. It is important to note that these are not specific data for this compound.
| Parameter | Animal Model | General Findings for Nitroimidazoles |
| Absorption | Rat, Mouse, Dog | Generally good oral absorption. |
| Distribution | Various | Wide distribution into most tissues. |
| Metabolism | Various | Primarily hepatic; involves oxidation, reduction, and conjugation. |
| Excretion | Various | Renal and fecal excretion of parent drug and metabolites. |
Metabolite Identification and Metabolic Pathway Elucidation in Preclinical Systems
Specific metabolite identification and pathway elucidation for this compound are not well-documented. However, based on the metabolism of other 2-nitroimidazoles with alkyl substituents, several metabolic pathways can be postulated. The ethyl group at the 5-position is a likely target for oxidative metabolism, potentially leading to the formation of hydroxylated and subsequently oxidized metabolites.
The nitro group at the 2-position is a key functional group for the biological activity of nitroimidazoles and is also a primary site of metabolism. Reduction of the nitro group can occur, especially in hypoxic tissues, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately the amino derivative. These reactive intermediates are often responsible for the therapeutic effects (e.g., antimicrobial, anticancer) of this class of compounds.
A study on a related compound, 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, in mice, rats, and dogs, identified two principal metabolites resulting from the oxidation of the isopropyl side chain. acs.orgnih.gov This suggests that side-chain oxidation is a significant metabolic pathway for 2-nitroimidazoles. Another study on 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs also found that the biotransformations involved the isopropyl chain. researchgate.netnih.gov
The table below outlines the potential metabolites of this compound based on known metabolic pathways for similar compounds.
| Metabolite Type | Potential Metabolic Reaction | Significance |
| Hydroxylated Metabolite | Oxidation of the ethyl group | Can alter solubility and subsequent excretion. |
| Amino Metabolite | Reduction of the nitro group | Often linked to the compound's biological activity. |
| Conjugated Metabolites | Glucuronidation or sulfation of hydroxylated metabolites | Facilitates excretion. |
Pharmacodynamic Assessment in Animal Efficacy Models
The pharmacodynamic properties of this compound have not been extensively reported in preclinical efficacy models. The biological effects of nitroimidazoles are diverse and depend on their specific chemical structure. Generally, 2-nitroimidazoles have been investigated for their potential as radiosensitizers in cancer therapy and as antimicrobial agents.
The mechanism of action is typically linked to the reduction of the nitro group in hypoxic environments, leading to the formation of reactive species that can damage cellular macromolecules such as DNA. nih.gov This selective activation in low-oxygen conditions makes them attractive candidates for targeting hypoxic solid tumors, which are often resistant to radiation therapy.
In the context of antimicrobial activity, the reactive intermediates generated from the nitroreduction can disrupt essential cellular processes in anaerobic bacteria and protozoa. While specific data for this compound is not available, a study on N-alkyl-nitroimidazoles showed cytotoxic activity against breast and lung cancer cell lines in vitro. openmedicinalchemistryjournal.com This suggests that compounds with a similar core structure may possess anticancer properties.
The following table summarizes the potential pharmacodynamic effects of this compound based on the known activities of the 2-nitroimidazole class.
| Potential Pharmacodynamic Effect | Mechanism of Action | Relevant Preclinical Models |
| Radiosensitization | Bioreductive activation in hypoxic tumor cells leading to DNA damage. | Xenograft models of solid tumors. |
| Antimicrobial Activity | Generation of cytotoxic radicals in anaerobic microorganisms. | In vitro and in vivo models of anaerobic infections. |
| Anticancer Activity | Direct cytotoxicity, potentially through DNA damage. | Cancer cell line proliferation assays, animal tumor models. |
Computational and Theoretical Chemistry Studies of 5 Ethyl 2 Nitro 1h Imidazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 5-Ethyl-2-nitro-1H-imidazole. DFT studies on related nitroimidazole compounds have established a methodology for understanding their structure-activity relationships. nih.govnih.govnih.gov
Detailed computational investigations on 2-nitroimidazole (B3424786) derivatives, which share the core structure of this compound, have been performed to understand their conformational landscape, structural parameters, and spectroscopic properties. nih.gov These studies often involve geometry optimization to find the most stable molecular conformation. For this compound, this would involve determining the preferred orientation of the ethyl and nitro groups relative to the imidazole (B134444) ring.
The electronic properties are typically analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For nitroimidazole derivatives, the nitro group significantly influences the electronic distribution and the HOMO-LUMO gap. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 4.0 - 5.0 D | Influences solubility and intermolecular interactions |
Note: The values in this table are hypothetical and based on typical values for similar nitroimidazole compounds found in the literature. Actual values would require specific DFT calculations for this compound.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitro group would be expected to be an electron-withdrawing region, making the imidazole ring more susceptible to nucleophilic attack.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to study the interaction of small molecules like this compound with biological targets, such as proteins or DNA. These methods are crucial in drug discovery and development. arabjchem.orgaabu.edu.joresearchgate.netdntb.gov.ua
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.orgresearchgate.net For this compound, docking studies could be employed to investigate its potential as an inhibitor of specific enzymes, for instance, in pathogenic microorganisms. The docking process would yield a binding affinity score, indicating the strength of the interaction, and reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts. aabu.edu.jofrontiersin.org
Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. najah.edunih.govresearchgate.net An MD simulation of this compound bound to a target protein would provide insights into the conformational changes that occur upon binding and the stability of the interactions observed in the docking pose. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. researchgate.net
Table 2: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound with a Target Protein
| Parameter | Value/Observation | Significance |
| Binding Affinity (Docking Score) | -7.5 kcal/mol | Strength of ligand-receptor interaction |
| Key Interacting Residues | Amino acids with polar and aromatic side chains | Identifies the binding site and key interactions |
| RMSD of Protein-Ligand Complex | < 2 Å | Indicates the stability of the complex over time |
| RMSF of Ligand | Low fluctuation in the binding pocket | Shows the ligand is stably bound |
Note: The values in this table are illustrative and would depend on the specific biological target being studied.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govacs.org QSAR models are valuable for predicting the activity of new, untested compounds and for guiding the design of molecules with enhanced potency. jmchemsci.comnih.govjetir.org
For a series of nitroimidazole derivatives, including this compound, a QSAR model could be developed to predict their efficacy as, for example, radiosensitizers or antimicrobial agents. researchgate.netnih.gov This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as electronic, steric, and hydrophobic properties. youtube.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is assessed through various validation techniques. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroimidazoles
| Descriptor | Type | Relevance |
| LogP | Hydrophobic | Relates to membrane permeability and solubility |
| Molecular Weight | Steric | Influences size and fit within a binding site |
| HOMO/LUMO Energy | Electronic | Relates to chemical reactivity and interaction mechanisms |
| Molar Refractivity | Steric/Electronic | Describes polarizability and volume of the molecule |
In Silico Analysis of Adsorption and Surface Interactions (e.g., Corrosion Inhibition)
In silico methods are also employed to study the adsorption and surface interactions of molecules like this compound, particularly in the context of materials science, such as corrosion inhibition. rsc.orgnih.govnih.gov Computational studies, including DFT and MD simulations, can provide a molecular-level understanding of how these molecules interact with metal surfaces. rsc.orgnih.govnajah.edu
DFT calculations can be used to determine the adsorption energy of this compound on a metal surface, such as iron or copper, and to identify the most stable adsorption configuration. nih.gov The electronic properties of the molecule, such as the HOMO and LUMO energies, can also indicate its tendency to donate or accept electrons to or from the metal surface, which is a key aspect of the corrosion inhibition mechanism. najah.edu
MD simulations can then be used to model the behavior of a larger system, including multiple inhibitor molecules and a solvent, at the metal-solution interface. rsc.org These simulations can reveal how the inhibitor molecules form a protective layer on the metal surface, thereby preventing corrosive agents from reaching it. nih.gov
Table 4: Predicted Parameters for the Adsorption of this compound on a Metal Surface
| Parameter | Predicted Value/Observation | Significance |
| Adsorption Energy | -150 kJ/mol | Strength of the interaction between the molecule and the surface |
| Adsorption Geometry | Planar orientation on the surface | Maximizes the contact area and protective effect |
| Charge Transfer | Electron donation from the imidazole ring to the metal | Indicates the formation of a coordinate bond |
| Surface Coverage | High | Efficiency of the protective layer |
Note: These values are hypothetical and would depend on the specific metal surface and environmental conditions being modeled.
Advanced Research Applications and Future Directions for 5 Ethyl 2 Nitro 1h Imidazole
Development as Building Blocks in Complex Organic Synthesis
The 5-Ethyl-2-nitro-1H-imidazole moiety is a versatile building block for the synthesis of more complex organic molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the imidazole (B134444) ring, making it susceptible to various nucleophilic substitution reactions. Furthermore, the nitro group itself can be chemically modified, serving as a handle for further functionalization or as a precursor to other functional groups, such as amines, which are pivotal in the synthesis of a wide array of biologically active compounds.
The ethyl group at the 5-position provides a lipophilic character to the molecule, which can be advantageous in modulating the solubility and pharmacokinetic properties of its derivatives. Synthetic strategies can exploit the reactivity of the imidazole ring and the nitro group to construct intricate molecular architectures. For instance, the N-alkylation of the imidazole ring is a common strategy to introduce diverse side chains, leading to the generation of libraries of compounds with varied biological activities. While extensive research has focused on the broader class of nitroimidazoles as synthons, the specific application of this compound in the total synthesis of complex natural products or pharmaceuticals is an area that remains ripe for exploration. The development of novel synthetic methodologies centered around this specific building block could unlock new pathways to valuable chemical entities.
Application in Materials Science (e.g., Covalent Organic Frameworks)
The field of materials science has seen a surge in the development of porous crystalline materials, such as Covalent Organic Frameworks (COFs), due to their ordered structures and tunable properties. The incorporation of functional organic molecules as building blocks is a key strategy in the design of COFs with specific applications, including gas storage, catalysis, and sensing.
The imidazole ring is a valuable component in the design of polymers and materials due to its coordination properties and thermal stability. elsevierpure.comnih.gov The this compound scaffold, with its potential for functionalization at the nitrogen atom and the inherent properties of the nitroimidazole ring, could be a promising candidate for the construction of novel COFs. While the direct incorporation of this compound into COFs has not been extensively reported, the general principles of COF synthesis suggest its potential. For example, derivatives of this compound bearing appropriate reactive groups, such as aldehydes or amines, could be synthesized and used as monomers in the solvothermal synthesis of COFs. The resulting materials could exhibit interesting properties for applications such as the selective adsorption of nitroaromatic compounds or as catalysts. nih.gov The presence of the nitro group could also imbue the COF with specific sensing capabilities for analytes that interact with electron-deficient aromatic systems. Further research is needed to explore the synthesis and characterization of COFs containing the this compound moiety and to evaluate their performance in various material science applications.
Use as Probes for Hypoxia Imaging (e.g., PET Radioligands)
One of the most significant and well-explored applications of 2-nitroimidazoles is in the development of probes for imaging hypoxic tissues, which are characteristic of many solid tumors. nih.govclinmedkaz.orgnih.govnih.gov The underlying principle is the selective reduction of the nitro group under low-oxygen conditions by cellular reductases. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, resulting in the trapping of the probe within hypoxic cells. nih.gov
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can visualize and quantify the distribution of radiolabeled probes in the body. Several 18F-labeled 2-nitroimidazole (B3424786) derivatives have been developed and evaluated as PET radioligands for hypoxia imaging. nih.govnih.govkoreascience.kr While direct studies on a radiolabeled version of this compound are not prominent in the literature, the principles established with other 2-nitroimidazole analogues provide a strong rationale for its potential in this area.
The synthesis of a PET radioligand based on this compound would involve the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (18F), into the molecule. This could be achieved by synthesizing a suitable precursor for radiolabeling. The resulting radioligand's efficacy would depend on several factors, including its lipophilicity, which influences its diffusion into tissues, and its rate of bioreduction in hypoxic cells. The ethyl group in this compound would likely increase its lipophilicity compared to unsubstituted 2-nitroimidazole, potentially affecting its pharmacokinetic profile.
| Radiotracer | Precursor | Radiolabeling Method | Key Findings |
| [18F]NEFA | Bromo-substituted analog | [18F]F-/18-crown-6/KHCO3 | Tumor to blood and tumor to liver ratios were higher than [18F]FMISO at 30 min post-injection. nih.gov |
| [18F]NEFT | Bromo-substituted analog | [18F]F-/18-crown-6/KHCO3 | Tumor to blood and tumor to liver ratios were higher than [18F]FMISO at 30 min post-injection. nih.gov |
| Al18F-NOTA-NI | NOTA-NI | Chelation with Al18F | Showed distinctly higher uptake in hypoxic tumor cells and was principally excreted via the kidneys. nih.gov |
Future research in this area would involve the design and synthesis of radiolabeled derivatives of this compound and their preclinical evaluation in animal models of cancer to assess their potential as PET probes for hypoxia imaging.
Hybrid Molecule Design and Molecular Hybridization Strategies Utilizing the this compound Moiety
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced or synergistic biological activity. mdpi.comrsc.org The this compound moiety, with its known biological activities, is an attractive candidate for incorporation into hybrid molecules.
The 2-nitroimidazole core is known to exhibit antimicrobial and anticancer properties, which are often linked to the reductive activation of the nitro group. nih.govnih.gov By covalently linking the this compound scaffold to other bioactive molecules, it is possible to design hybrid compounds with dual modes of action or improved targeting capabilities. For instance, a hybrid molecule could be designed to combine the hypoxia-selective cytotoxicity of the nitroimidazole moiety with the mechanism of action of another anticancer agent.
The synthesis of such hybrid molecules would involve the use of appropriate linkers to connect the this compound unit to the other pharmacophore. The choice of linker can significantly influence the physicochemical properties and biological activity of the hybrid compound. Various synthetic strategies, including click chemistry and amide bond formation, can be employed for this purpose.
While the design of hybrid molecules incorporating the broader imidazole and nitroimidazole scaffolds is an active area of research, clinmedkaz.orgnih.govmdpi.com specific examples utilizing the this compound moiety are less common. This represents a significant opportunity for future research to explore the potential of this particular scaffold in the development of novel therapeutic agents.
| Hybrid Molecule Concept | Potential Therapeutic Target | Design Rationale |
| This compound + Kinase Inhibitor | Cancer | Combine hypoxia-selective cytotoxicity with inhibition of key signaling pathways. |
| This compound + DNA Alkylating Agent | Cancer | Enhance DNA damage in hypoxic tumor cells. |
| This compound + Photosensitizer | Photodynamic Therapy | Target hypoxic regions for enhanced photodynamic efficacy. |
The systematic exploration of molecular hybridization strategies centered on this compound could lead to the discovery of new drug candidates with improved therapeutic profiles.
Conclusion and Outlook
Summary of Key Academic Discoveries and Research Trajectories Pertaining to 5-Ethyl-2-nitro-1H-imidazole
Academic research specifically focused on this compound is limited in publicly available literature. The majority of scientific investigation has centered on the broader class of 5-nitroimidazoles, a group of compounds with significant therapeutic applications. Discoveries and research trajectories for this class provide a foundational context for understanding the potential of specific derivatives like this compound.
The primary research trajectory for 5-nitroimidazoles has been driven by their potent antimicrobial properties. Since the discovery of azomycin (2-nitroimidazole) and the subsequent synthesis of metronidazole (B1676534), research has extensively explored the efficacy of 5-nitroimidazole derivatives against anaerobic bacteria and protozoa. nih.govmdpi.com The mechanism of action is generally understood to involve the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. mdpi.comencyclopedia.pub This foundational discovery has spurred decades of research into synthesizing new derivatives with improved efficacy, broader spectrums of activity, and reduced toxicity. mdpi.comisca.memdpi.com
Key academic discoveries for the 5-nitroimidazole class include:
Structure-Activity Relationships (SAR): Extensive studies have been conducted to understand how modifications to the imidazole (B134444) ring affect biological activity. Substitutions at the N-1 and C-2 positions have been a primary focus. For instance, the development of drugs like metronidazole, tinidazole, and ornidazole showcases the impact of different N-1 substituents on pharmacokinetic and pharmacodynamic properties. nih.gov Research has shown that the nature of the substituent at the 1-position can influence the compound's spectrum of activity and its potential to overcome resistance. nih.gov
Mechanism of Action and Resistance: A significant body of research has been dedicated to elucidating the precise biochemical pathways involved in the activation of 5-nitroimidazoles and the mechanisms by which microorganisms develop resistance. nih.gov Understanding these mechanisms is crucial for the design of new derivatives that can circumvent existing resistance patterns.
Repurposing and New Therapeutic Areas: Beyond their established use as antimicrobials, researchers have explored other potential applications for 5-nitroimidazoles. These include their use as radiosensitizers in cancer therapy, leveraging their ability to be selectively reduced in hypoxic tumor cells. nih.gov More recently, novel 5-nitroimidazole derivatives have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting possible applications in neurodegenerative diseases. nih.gov
While direct research on this compound is not prominent, the existing body of knowledge on 5-nitroimidazoles provides a clear research trajectory. The ethyl group at the 5-position represents a specific modification within the established SAR framework. Academic efforts would likely follow the established path of synthesizing the compound, characterizing its physicochemical properties, and evaluating its biological activity against a panel of relevant microorganisms.
Future Perspectives and Unexplored Research Avenues for this compound in Academic Science
The future of academic research on this compound lies in its systematic investigation to determine its unique properties and potential applications, building upon the extensive knowledge of the 5-nitroimidazole scaffold.
Future research perspectives include:
Synthesis and Characterization: A foundational and necessary first step is the development and optimization of a regioselective synthesis for this compound. derpharmachemica.com Detailed characterization using modern spectroscopic and crystallographic techniques would provide essential data on its molecular structure and properties.
Antimicrobial Activity Screening: A comprehensive evaluation of its in vitro activity against a wide range of anaerobic bacteria and protozoa, including drug-resistant strains, is a critical research avenue. nih.govresearchgate.net This would determine its potential as a novel anti-infective agent.
Exploration of Novel Therapeutic Targets: Drawing from recent trends in 5-nitroimidazole research, future studies could explore the activity of this compound against other therapeutic targets. This could include its potential as an anticancer agent, an antiviral compound, or a modulator of specific enzymes. nih.govnih.gov The unique electronic and steric properties conferred by the ethyl group at the C-5 position could lead to novel biological activities.
Unexplored research avenues that could yield significant discoveries include:
Comparative Metabolomic and Proteomic Studies: Investigating the metabolic fate of this compound in various biological systems and comparing its impact on the proteome of target organisms with that of existing 5-nitroimidazole drugs could reveal novel mechanisms of action or resistance.
Development of Prodrugs and Targeted Delivery Systems: To enhance efficacy and reduce potential toxicity, future research could focus on designing prodrug strategies or targeted delivery systems for this compound. This could involve creating derivatives that are activated by specific enzymes present in target pathogens or tissues.
Investigation as a Chemical Probe: The specific structure of this compound could make it a useful tool as a chemical probe to study the biology of anaerobic organisms or the function of nitroreductase enzymes.
The exploration of this compound offers an opportunity to expand the chemical space of medicinally important nitroimidazoles. While its specific properties remain to be elucidated, the well-established research trajectories and the potential for novel biological activities make it a compelling subject for future academic investigation.
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-2-nitro-1H-imidazole, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as nitration of 5-ethyl-1H-imidazole followed by purification via column chromatography or recrystallization. For derivatives like 2-nitroimidazoles, nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be carefully controlled to avoid over-nitration. Purity can be enhanced using HPLC (C18 columns, acetonitrile/water mobile phase) or by recrystallization in ethanol/water mixtures. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., ethyl group δ ~1.2–1.4 ppm for CH₃, nitro group deshielding effects).
- IR : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., hydrogen bonding networks) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- Storage : Keep in a dry, cool environment (<25°C) in amber glass bottles to prevent photodegradation.
- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data on electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) can model electronic structures. Validate computational results by comparing calculated UV-Vis spectra (TD-DFT) with experimental data. Discrepancies in dipole moments or band gaps may arise from solvent effects; include implicit solvation models (e.g., PCM) for accuracy .
Q. What advanced computational strategies predict hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : Use graph-set analysis (R₂²(8), etc.) to classify hydrogen bonds in crystal lattices. Pair Hirshfeld surface analysis (CrystalExplorer) with DFT-optimized geometries to quantify intermolecular interactions. Experimental validation via single-crystal XRD (SHELXL refinement) is critical to confirm predicted motifs .
Q. How can in-silico molecular docking guide pharmacological studies of this compound derivatives?
- Methodological Answer :
- Target Selection : Focus on nitroreductase-activated pathways for anticancer/antibacterial activity.
- Docking Software : Use AutoDock Vina with flexible ligand settings to assess binding to targets like EGFR (PDB ID: 1M17).
- ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity (e.g., nitro group mutagenicity risks) .
Q. What methodologies address conflicting reactivity data in nitroimidazole derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
